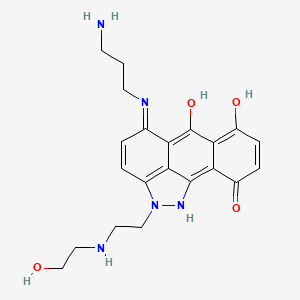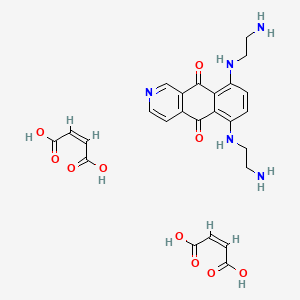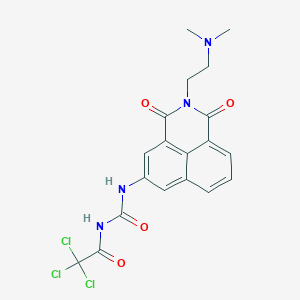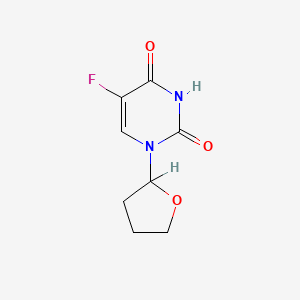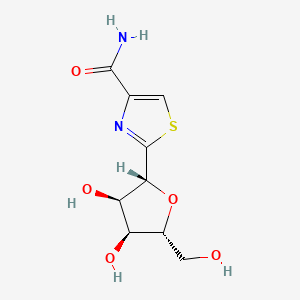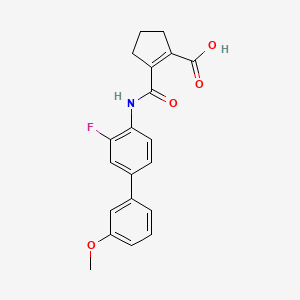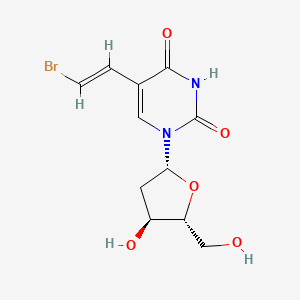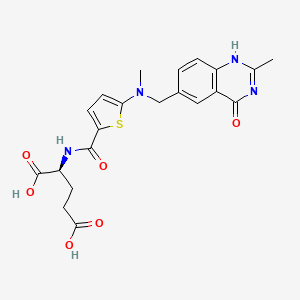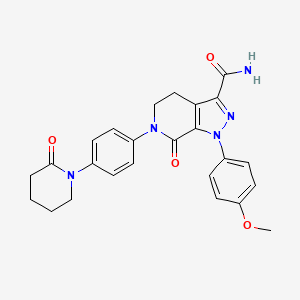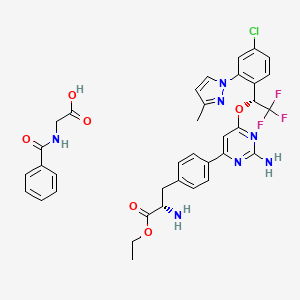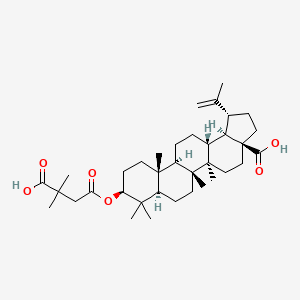
比维利马特
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Bevirimat targets the protein gag-pol polyprotein . It has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation . Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease .
Cellular Effects
Bevirimat enters a growing virus particle as it buds from an infected cell and binds to the Gag polypeptide at the CA/SP1 cleavage site . This prevents the protease enzyme from cleaving CA-SP1, thereby inhibiting HIV replication .
Molecular Mechanism
Bevirimat exerts its effects at the molecular level by specifically inhibiting cleavage of the capsid protein (CA) from the SP1 spacer protein . This results in defective core condensation . Bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease .
Temporal Effects in Laboratory Settings
Bevirimat shows dose-proportional pharmacokinetics during repeated dosing for 10 days . Its accumulation is approximately 4-fold greater on day 10 compared with day 1 . Repeated dosing with bevirimat is well tolerated .
Dosage Effects in Animal Models
Oral administration of bevirimat to HIV-1-infected SCID-hu Thy/Liv mice reduced viral RNA and protected immature and mature T cells from virus-mediated depletion . This activity was observed at plasma concentrations that are achievable in humans after oral dosing .
Metabolic Pathways
Bevirimat is primarily eliminated by hepatic glucuronidation and hepatobiliary excretion . There is minimal renal elimination, with less than 1% of the administered dose appearing in the urine .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the HIV Gag polyprotein within the cell, where it exerts its inhibitory effect .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJKUQEXFSVCJ-WRFMNRASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169749 | |
| Record name | Bevirimat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bevirimat has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation. Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease. | |
| Record name | Bevirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
174022-42-5 | |
| Record name | Bevirimat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174022-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevirimat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174022425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bevirimat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lup-20(29)-en-28-oic acid, 3-(3-carboxy-3-methyl-1-oxobutoxy)-, (3β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVIRIMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S125DW66N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bevirimat?
A1: Bevirimat is a first-in-class HIV-1 maturation inhibitor that disrupts the final step in the HIV-1 protease-mediated cleavage of the Gag polyprotein. [, , ] It specifically targets the cleavage between the capsid (CA) protein and spacer peptide 1 (SP1). [, , , , , ] This inhibition results in the release of immature, non-infectious viral particles. [, , , , , , , ]
Q2: How does Bevirimat interact with its target?
A2: Bevirimat binds to the six-helix bundle (6HB) formed by the CA-SP1 junction within the immature Gag lattice. [, , ] This binding prevents the HIV-1 protease from accessing the CA-SP1 cleavage site, thereby inhibiting maturation. [, ] Structural studies using MicroED revealed that a single Bevirimat molecule stabilizes the 6HB through electrostatic interactions with its dimethylsuccinyl moiety and hydrophobic interactions with its pentacyclic triterpenoid ring. []
Q3: What are the downstream effects of Bevirimat's interaction with Gag?
A3: By blocking CA-SP1 cleavage, Bevirimat prevents the formation of mature, infectious virions. [, , , , , ] Cryo-electron tomography studies revealed that Bevirimat-treated HIV-1 particles contain an incomplete shell of density resembling the immature Gag lattice, but lacking the innermost NC-related layer. [] This incomplete processing and altered conformation prevent the assembly of a mature capsid core, rendering the virions non-infectious. []
Q4: What is the molecular formula and weight of Bevirimat?
A4: The molecular formula of Bevirimat is C36H58O4, and its molecular weight is 554.86 g/mol. [, ]
Q5: How do structural modifications of Bevirimat affect its activity against HIV-1?
A5: Studies have shown that modifications to the C-28 position of the Bevirimat scaffold can significantly impact its antiviral activity. [, , , ] For instance, replacing the C-28 carboxyl group with alkyl amine moieties led to the development of derivatives with enhanced potency against both wild-type and Bevirimat-resistant HIV-1 variants, including those with the SP1-V7A polymorphism. [] Additionally, incorporating privileged fragments like caffeic acid and piperazine at the C-28 position resulted in derivatives with improved activity against both wild-type HIV-1/NL4-3 and the Bevirimat-resistant NL4-3/V370A strain. []
Q6: How does the natural polymorphism at SP1 residues 6-8 affect Bevirimat's activity?
A6: Naturally occurring polymorphisms at SP1 residues 6-8 have been shown to significantly impact Bevirimat's antiviral activity. [, , ] The SP1-V7A polymorphism, in particular, confers high-level resistance to Bevirimat. [, , ] Other mutations at these residues, such as SP1-V7M and T8Δ, confer intermediate levels of resistance, while mutations like SP1-Q6A, -Q6H, and -T8A maintain Bevirimat susceptibility. []
Q7: What is the pharmacokinetic profile of Bevirimat?
A7: Bevirimat is well absorbed after oral administration, with peak plasma concentrations achieved within 1–3 hours. [, , , ] It exhibits a long half-life of 58–80 hours, supporting once-daily dosing. [, , ] Elimination occurs primarily through hepatic glucuronidation and biliary excretion, with minimal renal elimination (<1% of the administered dose). [, ]
Q8: What are the known mechanisms of resistance to Bevirimat?
A10: The primary mechanism of Bevirimat resistance involves mutations at or near the CA-SP1 cleavage site within the Gag polyprotein. [, , , ] Six single amino acid substitutions have been identified to confer resistance: CA-H226Y, -L231F, and -L231M in CA, and SP1-A1V, -A3T, and -A3V in SP1. [, ] Notably, these mutations differ from those conferring resistance to other antiretroviral drugs like protease inhibitors, highlighting Bevirimat's distinct mechanism of action. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


